molecular formula C7H2F5NO2 B175025 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene CAS No. 123973-36-4

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B175025
CAS No.: 123973-36-4
M. Wt: 227.09 g/mol
InChI Key: SEVUDOJHWVTRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2F5NO2. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, nitro, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of 1,3-difluorobenzene with nitric acid and sulfuric acid to introduce the nitro group. The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-4-nitrobenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in certain reactions.

    2,4-Difluoronitrobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.

    1,3-Difluoro-2-(trifluoromethyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.

Uniqueness

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is unique due to the presence of both electron-withdrawing nitro and trifluoromethyl groups, which significantly influence its chemical reactivity and make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVUDOJHWVTRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575751
Record name 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-36-4
Record name 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 5
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.